molecular formula C7H6BrF2NO B12984907 3-Bromo-2-(2,2-difluoroethoxy)pyridine

3-Bromo-2-(2,2-difluoroethoxy)pyridine

Cat. No.: B12984907
M. Wt: 238.03 g/mol
InChI Key: VDNGGMPABNYHAX-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H6BrF2NO It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a difluoroethoxy group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2,2-difluoroethoxy)pyridine typically involves the reaction of 3-bromo-2-hydroxypyridine with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the difluoroethoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2,2-difluoroethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-(2,2-difluoroethoxy)pyridine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of 3-azido-2-(2,2-difluoroethoxy)pyridine or 3-thiocyanato-2-(2,2-difluoroethoxy)pyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-(2,2-difluoroethoxy)pyridine.

Scientific Research Applications

3-Bromo-2-(2,2-difluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2-difluoroethoxy)pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a trifluoroethoxy group instead of a difluoroethoxy group.

    2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine: Bromine atom at the second position and trifluoroethoxy group at the fifth position.

    3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine: Bromine atom at the third position and trifluoroethoxy group at the fifth position.

Uniqueness

3-Bromo-2-(2,2-difluoroethoxy)pyridine is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric properties compared to its trifluoroethoxy analogs. This can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

3-bromo-2-(2,2-difluoroethoxy)pyridine

InChI

InChI=1S/C7H6BrF2NO/c8-5-2-1-3-11-7(5)12-4-6(9)10/h1-3,6H,4H2

InChI Key

VDNGGMPABNYHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)Br

Origin of Product

United States

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